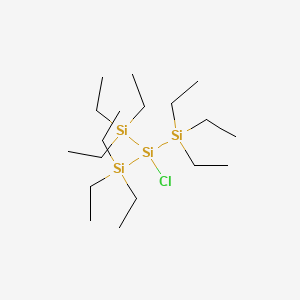

Chlorotris(triethylsilyl)silane

Description

Significance within Highly Sterically Hindered Organosilicon Systems

The primary significance of chlorotris(triethylsilyl)silane lies in the extreme steric bulk imparted by the three triethylsilyl groups. In organosilicon chemistry, bulky substituents are crucial for kinetically stabilizing highly reactive species, such as silylenes, disilenes (Si=Si double bonds), and other low-coordinate silicon centers. The tris(trimethylsilyl)silyl group, often nicknamed the "supersilyl" group, is renowned for this capability.

By logical extension, the tris(triethylsilyl)silyl group, formed by replacing the chlorine on the target molecule, would offer even greater steric protection than the supersilyl group. The replacement of methyl with ethyl groups substantially increases the volume occupied by the substituent. This enhanced bulk can be exploited to:

Isolate Reactive Intermediates: The immense steric shielding can create a protective "pocket" around a reactive center, slowing or preventing decomposition pathways and intermolecular reactions, thus allowing for their study.

Control Reaction Selectivity: The sheer size of the group can direct incoming reagents to attack a molecule at a specific, less-hindered site, leading to high regio- and diastereoselectivity in chemical transformations. sigmaaldrich.com

Modify Material Properties: Incorporating such a bulky group into a polymer or material can dramatically alter its physical properties, such as increasing the glass transition temperature or creating materials with high free volume. sci-hub.se

While its potential is significant, the same steric hindrance that provides these benefits also presents a considerable synthetic challenge, making reactions at the central silicon atom kinetically slow.

Unique Structural Attributes and Conformational Analysis

No definitive X-ray crystal structure for this compound is readily available in published literature. However, its structure can be confidently inferred from its well-documented analogue, chlorotris(trimethylsilyl)silane (B1587828), which has been characterized crystallographically. nih.gov The central silicon atom is expected to adopt a tetrahedral geometry, bonded to the chlorine atom and the silicon atoms of the three triethylsilyl groups.

The most defining structural feature is the "gear-like" interlocking of the three triethylsilyl groups around the central Si-Cl core. Conformational analysis suggests that the rotation around the six Si-C bonds and three Si-Si bonds would be highly restricted. This steric congestion forces the molecule into a relatively rigid conformation, minimizing unfavorable interactions between the ethyl groups. The Si-Si bonds are significantly longer than C-C bonds, which allows for the accommodation of these bulky substituents, a common feature in polysilane chemistry.

Below is a comparative table of properties for this compound and related compounds.

| Property | Chlorotris(trimethylsilyl)silane | Tris(triethylsilyl)silane (B1513444) | Chlorotriethylsilane |

| Formula | C₉H₂₇ClSi₄ | C₁₈H₄₆Si₄ | C₆H₁₅ClSi |

| Molecular Weight | 283.11 g/mol sigmaaldrich.com | 374.90 g/mol sigmaaldrich.com | 150.74 g/mol |

| Form | Solid sigmaaldrich.com | Liquid sigmaaldrich.com | Liquid |

| Melting Point | 50-52 °C sigmaaldrich.com | Not Available | -50 °C |

| Boiling Point | 93°C / 1.8mmHg wikipedia.org | Not Available | 144 °C |

| Density | Not Available | 0.887 g/mL at 25 °C sigmaaldrich.com | 0.896 g/mL at 25 °C |

Data for Chlorotriethylsilane and some values are from general chemical databases. Data for the other compounds are from cited sources.

Comparative Research Context with Related Chlorosilanes and Hydrosilanes

Understanding this compound is best achieved by placing it in context with its more famous relatives, namely its trimethylsilyl (B98337) analogue and the corresponding hydrosilanes (where the chlorine is replaced by hydrogen).

Analogies with Chlorotris(trimethylsilyl)silane in Reactivity Paradigms

Chlorotris(trimethylsilyl)silane is a versatile reagent in organic synthesis. chemimpex.com It is primarily used as a powerful silylating agent to introduce the bulky tris(trimethylsilyl)silyl protecting group onto alcohols, a reaction often requiring a base like imidazole (B134444) or triethylamine. sci-hub.se This protecting group is notable for its stability under conditions that would cleave simpler silyl (B83357) ethers. sci-hub.se Furthermore, it is a precursor for other valuable reagents and has been used in diastereoselective aldol (B89426) and cyclization reactions. sigmaaldrich.comsci-hub.se

It is highly probable that this compound exhibits analogous reactivity. The Si-Cl bond is inherently polar and susceptible to nucleophilic attack. Therefore, it would be expected to react with nucleophiles like alcohols, organolithium reagents, or Grignard reagents to displace the chloride ion. However, the reaction rates would likely be substantially lower than those for its trimethylsilyl counterpart due to the increased steric shielding around the central silicon atom, potentially requiring more forcing reaction conditions.

The synthesis of chlorotris(trimethylsilyl)silane is typically achieved by the chlorination of its parent hydrosilane, tris(trimethylsilyl)silane (B43935), using reagents like carbon tetrachloride or phosphorus pentachloride. sci-hub.se An analogous pathway, starting from tris(triethylsilyl)silane, would be the most logical route to prepare this compound. The parent hydrosilane, tris(triethylsilyl)silane, is known to act as a radical reducing agent, capable of donating a hydrogen atom to form a stable silyl radical. sigmaaldrich.com

Structural and Electronic Influences of Triethylsilyl vs. Trimethylsilyl Groups

The substitution of methyl groups with ethyl groups introduces distinct changes in both the steric and electronic profile of the silyl substituent. These differences are fundamental to understanding the varying reactivity and utility of organosilicon compounds.

| Feature | Trimethylsilyl (TMS) Group | Triethylsilyl (TES) Group |

| Formula | -Si(CH₃)₃ | -Si(CH₂CH₃)₃ |

| Steric Bulk | Large wikipedia.org | Significantly Larger |

| Flexibility | Relatively rigid C-H bonds | More flexible C-C and C-H bonds, larger rotational volume |

| Inductive Effect | Electron-donating (+I) | More strongly electron-donating (+I) |

| Reactivity in Silylation | Fast reaction rates chemicalbook.com | Slower reaction rates due to increased steric hindrance researchgate.net |

| Hydrolytic Stability of Silyl Ethers | Good | Generally higher due to greater steric protection |

The most pronounced difference is the steric bulk. The ethyl groups of the triethylsilyl substituent extend further into space and possess greater conformational flexibility than methyl groups, creating a more effective steric shield. This increased size can lead to slower reactions but also enhanced stability of the resulting derivatives. researchgate.net

Electronically, both alkylsilyl groups are electron-donating through an inductive effect (+I). The ethyl groups in the triethylsilyl substituent are generally considered to be more electron-releasing than the methyl groups in the trimethylsilyl substituent. This enhanced electron-donating character can influence the reactivity of adjacent functional groups, though this electronic effect is often overshadowed by the dominant steric differences between the two groups.

Structure

3D Structure

Properties

CAS No. |

30432-47-4 |

|---|---|

Molecular Formula |

C18H45ClSi4 |

Molecular Weight |

409.3 g/mol |

IUPAC Name |

chloro-tris(triethylsilyl)silane |

InChI |

InChI=1S/C18H45ClSi4/c1-10-20(11-2,12-3)23(19,21(13-4,14-5)15-6)22(16-7,17-8)18-9/h10-18H2,1-9H3 |

InChI Key |

PWDJKBJJIRTHAW-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)[Si]([Si](CC)(CC)CC)([Si](CC)(CC)CC)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Chlorotris Triethylsilyl Silane

Established Synthetic Pathways to Tris(triethylsilyl)silane (B1513444) Precursors

The synthesis of Chlorotris(triethylsilyl)silane is fundamentally dependent on the efficient preparation of its immediate precursor, Tris(triethylsilyl)silane. This highly substituted hydrosilane serves as the substrate for subsequent chlorination reactions.

Synthesis of Tris(triethylsilyl)silane via Hydrosilylation or Reduction

The primary and most established route to sterically hindered hydrosilanes like Tris(triethylsilyl)silane involves reductive coupling reactions. This methodology is analogous to the well-documented synthesis of its trimethyl counterpart, Tris(trimethylsilyl)silane (B43935). wikipedia.orgorgsyn.org The most common approach involves the reaction of a trialkylsilyl chloride and a silicon-based halide with a potent reducing agent, typically an alkali metal like lithium.

In a characteristic procedure, Triethylchlorosilane would be reacted with a silicon source such as Trichlorosilane or Tetrachlorosilane in the presence of a metallic reducing agent. The reaction using Trichlorosilane is advantageous as it directly introduces the requisite Si-H bond.

Reaction Scheme: 3 (C₂H₅)₃SiCl + HSiCl₃ + 6 Li → [(C₂H₅)₃Si]₃SiH + 6 LiCl

This one-pot synthesis, while effective, can require careful control of reaction conditions to achieve high yields. orgsyn.org An alternative reduction pathway begins with the formation of a per-silylated silane (B1218182), Tetrakis(triethylsilyl)silane, which is subsequently cleaved and hydrolyzed to yield the desired hydrosilane. This two-step process involves reacting Tetrakis(triethylsilyl)silane with an organolithium reagent like Methyllithium or an alkali metal alkoxide, followed by an acidic workup to protonate the resulting silyl (B83357) anion. google.com

| Method | Reactants | Reagents | Product | Reference |

| Direct Reductive Coupling | Triethylchlorosilane, Trichlorosilane | Lithium Metal | Tris(triethylsilyl)silane | wikipedia.org |

| Precursor Reduction | Tetrakis(triethylsilyl)silane | 1. Methyllithium 2. HCl (aq) | Tris(triethylsilyl)silane | google.com |

Hydrosilylation, while a fundamental reaction in silicon chemistry, is more commonly a reaction of Tris(triethylsilyl)silane rather than a method for its direct synthesis, due to the steric bulk of the tris(triethylsilyl)silyl group. thieme.comacs.org

Exploration of Alternative Routes to Highly Substituted Hydrosilanes

The synthesis of sterically demanding hydrosilanes has prompted the exploration of alternative synthetic strategies. These routes often leverage the reactivity of silyl anions or utilize different precursor materials. One such strategy involves the reduction of corresponding alkoxysilanes. The conversion of a Si-OR bond to a Si-H bond can be achieved using various reducing agents, providing a pathway to hydrosilanes from different starting materials. rsc.org

Furthermore, synthetic methods developed for other complex organosilanes, such as aryl-substituted silanes, offer valuable insights. For instance, the generation of a silyl-Grignard reagent or a silyl-potassium species, followed by coupling with an appropriate electrophile, represents a versatile approach to constructing complex silicon scaffolds. acs.org Adapting these methods, one could envision the coupling of a di(triethylsilyl)silyl dianion or a related nucleophile with an electrophile that can be subsequently converted to a hydride, offering a modular approach to these bulky structures.

Advanced Synthetic Strategies for this compound Functionalization

Once the Tris(triethylsilyl)silane precursor is obtained, the final step is the selective functionalization of the silicon-hydrogen bond to form the target this compound. This transformation requires precise control to replace the hydrogen atom with a chlorine atom without cleaving the silicon-silicon bonds.

Direct Chlorination Protocols for Silicon-Hydrogen Bonds

The direct chlorination of a Si-H bond is a common and effective method for synthesizing chlorosilanes. A variety of chlorinating agents can be employed for this purpose. For the analogous Tris(trimethylsilyl)silane, a reaction with carbon tetrachloride (CCl₄) was observed to proceed readily, indicating the susceptibility of the sterically hindered Si-H bond to radical chlorination. rsc.org It is expected that Tris(triethylsilyl)silane would exhibit similar reactivity.

Other established chlorination protocols that are applicable include the use of reagents like phosphorus pentachloride (PCl₅) or hexachloroethane (B51795) in the presence of a catalyst. researchgate.net Palladium(II) chloride, in particular, has been shown to be an effective catalyst for the chlorination of hydrosilanes using hexachloroethane as the chlorine source. researchgate.net These reactions typically proceed under mild conditions and can offer high yields of the desired chlorosilane.

| Chlorinating Agent | Catalyst | Key Features | Reference |

| Carbon Tetrachloride (CCl₄) | Radical Initiator (optional) | Good for radical-based chlorination. | rsc.org |

| Hexachloroethane (C₂Cl₆) | Palladium(II) Chloride (PdCl₂) | Efficient, high-yielding, mild conditions. | researchgate.net |

| Copper(II) Chloride (CuCl₂) | None | Provides a direct source of chlorine. | researchgate.net |

| Hydrogen Chloride (HCl) | Acid Catalyst (e.g., Ionic Liquid) | Can be used for gas-phase or liquid-phase reactions. | google.com |

Halogen Exchange Reactions at Silicon Centers

Halogen exchange reactions, such as the Finkelstein reaction, provide another potential route to chlorosilanes, typically by converting an alkyl iodide or bromide to a chloride. youtube.comorganicmystery.com While less common for the synthesis of chlorosilanes from other halosilanes (as chlorine is often the starting halogen), the principle can be applied. If, for example, Bromo- or Iodotris(triethylsilyl)silane were synthesized first, a subsequent reaction with a chloride salt like sodium chloride in a suitable solvent could, in principle, yield the target chloro-derivative. youtube.com

More broadly, this category includes reactions where a different leaving group on the silicon atom is exchanged for a chloride ion. Lewis acid-assisted exchange reactions have been shown to facilitate the exchange of ligands on silicon centers, suggesting that a precursor like an alkoxy- or amino-tris(triethylsilyl)silane could potentially be converted to the chloro-derivative under the right conditions. nih.gov

Optimization of Ligand Exchange and Derivatization Approaches

The successful synthesis of this compound hinges on the optimization of the functionalization step to maximize yield and minimize side reactions, such as the undesired cleavage of Si-Si bonds or multiple halogenations. The choice of catalyst, solvent, and reaction temperature is critical. researchgate.net

For direct chlorination, catalyst selection is paramount. While radical reactions with agents like CCl₄ can be effective, they may lack selectivity. rsc.org Catalytic systems, such as those based on palladium, offer a higher degree of control, allowing the reaction to proceed under milder conditions and with greater chemoselectivity for the Si-H bond. researchgate.net The optimization process involves screening different catalysts and chlorinating agents to identify the combination that provides the cleanest conversion.

In ligand exchange approaches, the choice of Lewis acid or other activating agent is crucial for facilitating the departure of the leaving group and the attack of the chloride nucleophile. nih.gov The challenge lies in achieving selective functionalization without triggering competing reaction pathways, a common issue in the synthesis of highly functionalized silanes. acs.org Careful tuning of the reaction parameters is therefore essential to favor the formation of the desired monosubstituted product, this compound.

Investigating Reaction Mechanism Pathways in this compound Synthesis

The synthesis of this compound is dominated by nucleophilic substitution mechanisms at a central silicon atom. libretexts.org Understanding these pathways is crucial for optimizing reaction conditions and predicting potential side products.

When triethylsilyllithium (B14709604) ((Et₃Si)Li) is used as the nucleophile and silicon tetrachloride (SiCl₄) as the electrophile, the reaction proceeds through a series of sequential substitutions. The core of the mechanism is the attack of the highly nucleophilic silyl anion on the electrophilic silicon center of SiCl₄.

The key steps in the mechanism are:

First Substitution: (Et₃Si)Li + SiCl₄ → (Et₃Si)SiCl₃ + LiCl

Second Substitution: (Et₃Si)Li + (Et₃Si)SiCl₃ → (Et₃Si)₂SiCl₂ + LiCl

Third Substitution: (Et₃Si)Li + (Et₃Si)₂SiCl₂ → (Et₃Si)₃SiCl + LiCl

Kinetic studies on analogous nucleophilic substitutions at silicon suggest that the reaction does not always follow a simple, one-step Sₙ2-type pathway as seen in carbon chemistry. Instead, the mechanism often involves the formation of a transient, five-coordinate silicon intermediate (a pentacoordinate silanate). rsc.orgrsc.org The rate-determining step can be the formation of this intermediate, rather than the cleavage of the silicon-leaving group bond. rsc.org

The reaction pathway can be depicted as: (Et₃Si)⁻ + SiCl₄ ⇌ [(Et₃Si)SiCl₄]⁻ → (Et₃Si)SiCl₃ + Cl⁻

This process repeats until the desired this compound is formed. The high steric hindrance imposed by the bulky triethylsilyl groups plays a significant role, potentially slowing down subsequent additions and allowing for the isolation of the trisubstituted product. However, if an excess of triethylsilyllithium is used, the reaction can proceed to form the fully substituted tetrakis(triethylsilyl)silane.

Methodologies for Enhanced Yield and Purity in Synthetic Protocols

Achieving high yield and purity in the synthesis of this compound requires meticulous control over reaction conditions and purification procedures, especially given the compound's sensitivity to air and moisture. pitt.educolostate.edu

Enhancing Synthetic Yield:

Reagent Purity: The purity of the starting materials, such as triethylchlorosilane and silicon tetrachloride, is paramount. Contaminants can lead to undesirable side reactions.

Stoichiometric Control: Precise control of the reactant ratios is critical. For instance, in the reaction between triethylsilyllithium and SiCl₄, a stoichiometric ratio of 3:1 should be strictly maintained to maximize the yield of the desired product and minimize the formation of mono-, di-, and tetra-substituted silanes.

Controlled Addition: Slow, dropwise addition of the nucleophile (e.g., triethylsilyllithium) to the electrophile at low temperatures helps to dissipate the heat of the reaction and prevent localized areas of high concentration, which can lead to side products. orgsyn.org

Temperature Management: Maintaining a low reaction temperature (e.g., -78 °C) is often necessary to enhance selectivity and prevent the decomposition of thermally sensitive reagents like silyllithium compounds.

Methodologies for Purification:

Given that chlorosilanes readily hydrolyze in the presence of moisture to form siloxanes, all purification steps must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate techniques like a Schlenk line or a glove box. wikipedia.orgchemistryviews.org

Reaction Mechanisms and Chemical Reactivity of Chlorotris Triethylsilyl Silane

Nucleophilic Substitution Processes at the Hypercoordinate Silicon Center

Nucleophilic substitution at the silicon center of chlorotris(triethylsilyl)silane is a key reaction class, though it is mechanistically distinct from substitution at a carbon center. libretexts.org Unlike carbon, silicon can accommodate a fifth ligand to form a transient, hypercoordinate intermediate, typically a trigonal bipyramidal structure. libretexts.org This process is influenced by factors such as steric hindrance and the nature of the leaving group.

Influence of Steric Bulk on Reaction Kinetics and Selectivity

The sheer size of the three triethylsilyl substituents on this compound profoundly impacts its reaction kinetics. The bulky nature of these groups sterically shields the central silicon atom, hindering the approach of nucleophiles. nbinno.comresearchgate.net This steric repulsion increases the activation energy for nucleophilic attack, leading to significantly slower reaction rates compared to less hindered chlorosilanes like chlorotrimethylsilane. ugto.mxtaylorfrancis.com

The steric effect can be so pronounced that it dictates the selectivity of reactions. For instance, when reacting with a molecule containing multiple potential reaction sites, the silane (B1218182) will preferentially react with the least sterically hindered position. nbinno.com While specific kinetic data for this compound is sparse, a comparison with related alkoxysilanes demonstrates the principle. The rate of hydrolysis, a nucleophilic substitution reaction, decreases as the steric bulk of the alkoxy groups increases.

Table 1: Relative Hydrolysis Rates of Vinyltrialkoxysilanes This table illustrates the general principle of steric hindrance on reaction rates at a silicon center using data from related compounds.

| Alkoxy Group | Relative Rate of Hydrolysis | Steric Character |

| Methoxy | 1.00 | Least Hindered |

| Ethoxy | 0.45 | Moderately Hindered |

| 1-Propoxy | 0.25 | Hindered |

| 2-Propoxy | 0.05 | Most Hindered |

Source: Adapted from studies on sterically hindered silanes in waterborne systems. taylorfrancis.com

This trend underscores that the voluminous triethylsilyl groups in this compound make nucleophilic substitution a challenging and slow process, requiring either highly reactive nucleophiles or harsh reaction conditions.

Exploration of Leaving Group Effects in Silicon-Halogen Cleavage

The chloride ion is a good leaving group in nucleophilic substitution reactions at silicon. ugto.mx The strength of the silicon-halogen bond plays a critical role in the ease of its cleavage. Generally, the reactivity order for Si-X bonds in nucleophilic substitution is Si-I > Si-Br > Si-Cl > Si-F, which inversely correlates with bond strength. ugto.mx The Si-Cl bond is weaker than the Si-F bond, making chloride a better leaving group than fluoride (B91410). ugto.mx

The cleavage of the Si-Cl bond is the rate-determining step in many reactions. The stability of the leaving group in the reaction medium is also a crucial factor. In polar protic solvents, the departing chloride ion is well-solvated, which facilitates the substitution process. ugto.mx Neighboring functional groups within the nucleophile can also influence the rate of cleavage through intramolecular catalysis, although this is less relevant for simple nucleophiles reacting with this compound. nih.gov

Radical Transformations and Generation of Tris(triethylsilyl)silyl Radicals

Beyond ionic pathways, this compound can undergo radical reactions. The generation of the corresponding tris(triethylsilyl)silyl radical opens up a different realm of chemical transformations.

Initiation of Homolytic Cleavage of Silicon-Chlorine Bonds

While the homolytic cleavage of a silicon-hydrogen bond is a common method for generating silyl (B83357) radicals, cleaving the stronger silicon-chlorine bond requires more energetic conditions. nih.govorganic-chemistry.org A modern and effective strategy for initiating the cleavage of the robust Si–Cl bond is through electroreduction. nih.gov This method uses an electric current to drive the energetically unfavorable reductive cleavage, providing access to silyl radicals from readily available chlorosilanes. nih.gov

The process involves the transfer of an electron to the chlorosilane molecule at a highly biased cathodic potential. This forms a transient radical anion, which then fragments to yield the desired silyl radical and a chloride ion.

Reaction Scheme: Electroreductive Cleavage (Et₃Si)₃SiCl + e⁻ → [(Et₃Si)₃SiCl]•⁻ → (Et₃Si)₃Si• + Cl⁻

This electrochemical approach avoids the need for chemical initiators and can be a powerful tool for generating silyl radicals under controlled conditions. nih.gov

Reactivity and Stability Profiles of Sterically Encumbered Silyl Radicals

The tris(triethylsilyl)silyl radical, (Et₃Si)₃Si•, is a highly persistent radical species. Its notable stability is primarily due to the extreme steric shielding provided by the three bulky triethylsilyl groups. sigmaaldrich.comsigmaaldrich.com These groups form a protective "cage" around the radical center on the central silicon atom, physically preventing it from readily dimerizing or reacting with other molecules. This steric protection is even greater than that observed in the well-studied tris(trimethylsilyl)silyl radical due to the larger size of the ethyl groups. nih.gov

Despite its stability, the radical is a potent reagent in organic synthesis. It can participate in a variety of radical chain reactions. For example, it can abstract halogen atoms from organic halides, a key step in many radical-mediated reduction or coupling reactions. acs.orgrsc.org The reactivity is, however, tempered by its steric bulk. Reactions involving the tris(triethylsilyl)silyl radical often exhibit high selectivity, favoring attack at less hindered positions. nih.govrsc.org

Table 2: Bond Dissociation Enthalpies (BDEs) of Related Silanes This table provides context for the stability of silyl radicals by comparing the Si-H bond strength in related compounds.

| Compound | BDE (kcal/mol) |

| Et₃Si-H | ~90 |

| (Me₃Si)₃Si-H | ~79 |

| Bu₃Sn-H | ~74 |

Source: Data compiled from organic chemistry resources. organic-chemistry.org

The lower BDE of the Si-H bond in tris(trimethylsilyl)silane (B43935) compared to triethylsilane highlights the electronic stabilization provided by the additional silyl groups, contributing to the stability of the resulting radical. organic-chemistry.org A similar stabilizing effect is expected for the tris(triethylsilyl)silyl radical.

Electrophilic Activation and Rearrangement Pathways

The silicon center in this compound, while electron-rich, can be activated by strong electrophiles. This typically involves the use of a Lewis acid to coordinate to the chlorine atom, enhancing its leaving group ability and generating a transient silylium-ion-like species. researchgate.net This electrophilic activation makes the silicon center more susceptible to attack by even weak nucleophiles.

Rearrangement pathways for highly silylated compounds have also been observed. For instance, the closely related chlorotris(trimethylsilyl)silane (B1587828) has been shown to undergo thermal decomposition at high temperatures (around 300 °C), leading to products consistent with the formal insertion of a silylene [(Me₃Si)₂Si:] into the Si-Cl bond. researchgate.net Similar rearrangement or fragmentation pathways could be anticipated for this compound under thermal or catalytic conditions. Cationic rearrangements involving migrations of silyl groups are also known in related vinyl- and hydroxy-substituted polysilanes, suggesting that such pathways could be accessible for this compound derivatives under acidic conditions. researchgate.net

Controlled Hydrolysis and Condensation Studies

The hydrolysis of chlorosilanes to form silanols, which can then undergo condensation to yield siloxanes, is a fundamental reaction in organosilicon chemistry. However, for this compound, both steps are significantly impeded due to steric factors.

The hydrolysis of the Si-Cl bond in chlorosilanes generally proceeds via a nucleophilic attack by water on the silicon atom. researchgate.netuni-wuppertal.de For less hindered chlorosilanes, this reaction is often rapid. uni-wuppertal.de However, in the case of this compound, the three bulky triethylsilyl groups effectively shield the central silicon atom from the approach of a water molecule. This steric inhibition is so pronounced that its close analog, chlorotris(trimethylsilyl)silane, is reported to not react with water under ambient conditions. researchgate.net Given that the triethylsilyl group is even larger than the trimethylsilyl (B98337) group, this compound is expected to be exceptionally resistant to hydrolysis.

Forced conditions, such as high temperatures, prolonged reaction times, or the use of catalysts, would likely be necessary to effect hydrolysis. The mechanism of hydrolysis for sterically hindered chlorosilanes is a subject of theoretical interest, with computational studies on model compounds suggesting that the reaction barrier is significantly influenced by steric effects and the potential for hydrogen bonding with additional water molecules. researchgate.netresearchgate.net The reaction would proceed to form tris(triethylsilyl)silanol and hydrogen chloride.

The subsequent condensation of the resulting tris(triethylsilyl)silanol to form the corresponding disiloxane, bis(tris(triethylsilyl))siloxane, is also expected to be extremely slow. The bulky tris(triethylsilyl)silyl groups would hinder the intermolecular approach required for the formation of a Si-O-Si linkage. This steric hindrance preventing condensation is a known phenomenon for bulky silanols. researchgate.net In some cases, enzymatic or specific catalytic methods have been explored for the condensation of sterically hindered silanols like triethylsilanol. mdpi.com

Interactive Data Table: Predicted Hydrolysis and Condensation Behavior of this compound

| Reaction Step | Reactants | Expected Conditions | Products | Key Observations |

| Hydrolysis | This compound, Water | Likely requires forcing conditions (e.g., high temperature, catalyst) | Tris(triethylsilyl)silanol, Hydrogen Chloride | Extremely slow to no reaction under ambient conditions due to severe steric hindrance. researchgate.net |

| Condensation | Tris(triethylsilyl)silanol | Expected to be very slow, may require specific catalysts | Bis(tris(triethylsilyl))siloxane, Water | The bulky nature of the tris(triethylsilyl)silyl group sterically inhibits the formation of the siloxane bond. researchgate.net |

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the this compound Moiety

The tris(triethylsilyl)silyl group, due to its sheer size, can be a powerful controlling element in determining the outcome of chemical reactions. Its influence extends to chemoselectivity (differentiating between functional groups), regioselectivity (determining the position of attack), and stereoselectivity (controlling the spatial arrangement of the product).

Chemoselectivity: In a molecule containing the this compound moiety alongside other reactive sites, the Si-Cl bond is expected to be significantly less reactive towards nucleophiles than less sterically encumbered electrophilic centers. For instance, if a molecule contained both an ester and the this compound group, a nucleophile would preferentially attack the ester carbonyl group.

Regioselectivity: The tris(triethylsilyl)silyl group can act as a bulky directing group, forcing reagents to attack a molecule at a position remote from this group. For example, in the addition of a reagent to a double bond within a molecule containing this silyl group, the attack would be expected to occur at the less hindered carbon atom of the alkene.

Stereoselectivity: The steric bulk of the tris(triethylsilyl)silyl group can effectively block one face of a reactive center, leading to high stereoselectivity. For instance, in a nucleophilic attack on a nearby carbonyl group, the nucleophile would be forced to approach from the less hindered face, leading to the preferential formation of one stereoisomer. While specific studies on this compound are scarce, the use of bulky silyl groups to control stereochemistry is a well-established principle in organic synthesis. scientificlabs.com For example, the related tris(triethylsilyl)silane (B1513444) has been used as a directing group in various regio- and stereoselective reactions. scientificlabs.com

Reactions involving the Si-Cl bond itself would likely require highly reactive and sterically small reagents. For example, reduction with a powerful reducing agent like lithium naphthalenide could potentially form the corresponding tris(triethylsilyl)silyllithium. This silyllithium reagent, if formed, would be a potent nucleophile and a valuable intermediate for the synthesis of other highly substituted silanes by reaction with various electrophiles. rsc.orgelectronicsandbooks.comwikipedia.org

Interactive Data Table: Predicted Selectivity in Reactions of this compound Derivatives

| Reaction Type | Substrate Example | Reagent | Predicted Selectivity | Rationale |

| Nucleophilic Substitution | This compound | Methyllithium | High chemoselectivity for reaction at the Si-Cl bond over other potential sites. | The Si-Cl bond is the most electrophilic site, but the reaction will be slow due to steric hindrance. |

| Addition to an Alkene | A molecule with a C=C bond and a tris(triethylsilyl)silyl group | HBr | High regioselectivity, with Br adding to the carbon further from the silyl group. | The bulky silyl group directs the electrophilic attack to the less sterically hindered position. |

| Reduction of a Ketone | A ketone with a neighboring tris(triethylsilyl)silyl group | NaBH₄ | High stereoselectivity, with hydride attacking from the less hindered face. | The silyl group blocks one face of the carbonyl, leading to a preferred direction of nucleophilic attack. |

Applications in Advanced Chemical Synthesis and Materials Science

Strategic Utility as a Sterically Demanding Silyl (B83357) Protecting Group in Complex Organic Synthesis

The primary function of a protecting group is to temporarily mask a reactive functional group, allowing a chemical reaction to be performed selectively at another site in a multifunctional molecule. libretexts.org Silyl ethers are a widely used class of protecting groups for alcohols due to their ease of installation, stability under various conditions, and selective removal. zmsilane.comwikipedia.org The tris(triethylsilyl)silyl group, installed via chlorotris(triethylsilyl)silane, represents an extremely bulky protecting group, conferring specific stability and reactivity properties.

This compound is used to introduce the tris(triethylsilyl)silyl protecting group to hydroxyl functions and other polar groups. The reaction typically involves treating an alcohol with the silyl chloride in the presence of a base, such as imidazole (B134444) or 4-dimethylaminopyridine (B28879) (DMAP), in an inert solvent. libretexts.orgtcichemicals.com The large steric hindrance of the incoming silyl group means that it will preferentially react with less hindered primary alcohols over more sterically congested secondary or tertiary alcohols, allowing for selective protection in poly-functionalized molecules. gelest.com

By analogy with its more studied counterpart, chlorotris(trimethylsilyl)silane (B1587828), the resulting tris(triethylsilyl)silyl ethers are expected to exhibit exceptional stability. tcichemicals.com They are generally resistant to a wide range of reaction conditions, including those involving Grignard reagents, organolithium reagents, oxidation, and many acidic conditions. zmsilane.comtcichemicals.com This robustness allows for complex synthetic manipulations on other parts of the molecule without disturbing the protected alcohol.

Deprotection, the removal of the protecting group to regenerate the original functional group, is a critical step in a synthetic sequence. libretexts.org The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. wikipedia.orggelest.com The tris(triethylsilyl)silyl group is anticipated to be significantly more stable than common silyl ethers like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and even triisopropylsilyl (TIPS). gelest.com

Cleavage of silyl ethers is most commonly achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or acidic conditions. gelest.comthieme-connect.de Due to its extreme steric bulk, the tris(triethylsilyl)silyl ether would likely require harsh conditions for cleavage, such as strong acid or powerful fluoride reagents. gelest.comresearchgate.net This high stability allows for "orthogonal deprotection," where a less stable silyl ether (e.g., TES or TBS) can be selectively removed from a molecule while leaving the tris(triethylsilyl)silyl ether intact. wikipedia.org This strategy is invaluable in the synthesis of complex natural products where multiple hydroxyl groups must be differentiated. nih.gov Other deprotection methods for robust silyl ethers include using reagents like tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TASF) or hydrogen fluoride-pyridine complex. gelest.comharvard.edu

Table 1: Comparison of Common Silyl Ether Deprotection Conditions This table illustrates the relative stability of various silyl ethers, providing context for the expected high stability of a tris(triethylsilyl)silyl ether.

| Silyl Group | Common Deprotection Reagents | Relative Stability |

|---|---|---|

| TMS (Trimethylsilyl) | Mild acid (e.g., PPTS in MeOH), K₂CO₃/MeOH | Very Labile |

| TES (Triethylsilyl) | Acetic acid, HF-Pyridine, TBAF, FeCl₃ (catalytic) | Labile |

| TBS (tert-Butyldimethylsilyl) | TBAF, HF-Pyridine, strong acid | Stable |

| TIPS (Triisopropylsilyl) | TBAF (slower), HF, strong acid | Very Stable |

| TBDPS (tert-Butyldiphenylsilyl) | TBAF (slowest), HF | Very Stable |

Data sourced from multiple references to show general trends. gelest.comgelest.comthieme-connect.deorganic-chemistry.org

Role as a Versatile Synthetic Building Block for Novel Organosilicon Architectures

Beyond its use in protection chemistry, the dense structure of this compound makes it an ideal building block for the synthesis of advanced silicon-based materials with unique three-dimensional structures.

Polysilanes, polymers with a silicon backbone, exhibit unique electronic and photophysical properties due to σ-conjugation along the Si-Si chain. mdpi.com Introducing branching into the polysilane architecture can significantly alter these properties. This compound can be used as a key precursor for creating highly branched or "hyperbranched" polysilanes. Synthetic strategies often involve Wurtz-type reductive coupling of silyl halides with alkali metals or salt metathesis reactions between silyl halides and alkali metal silanides. mdpi.com Using this compound in such reactions introduces a Si(SiEt₃)₃ unit, creating a point of extreme steric congestion and branching, leading to polymers with globular, three-dimensional structures rather than linear chains. These materials have potential applications in fields such as ceramics precursors and photoresists.

Dendrimers are perfectly branched, monodisperse macromolecules with a well-defined core, interior branching units, and a functionalized surface. magtech.com.cnresearchgate.net Silicon-based dendrimers, particularly carbosilane and polysilane dendrimers, are of interest for applications in catalysis, drug delivery, and materials science. magtech.com.cnresearchgate.net this compound can serve as a foundational unit in the divergent synthesis of these structures. By reacting it with appropriate nucleophiles, it can act as a core from which dendritic wedges are grown. Alternatively, it can be modified and used as a branching unit in higher-generation dendrimers. mdpi.com Its integration leads to the formation of nano-sized, cage-like molecules with a high density of silicon atoms, contributing to the development of novel supramolecular assemblies and hybrid organic-inorganic nanomaterials. magtech.com.cn

Catalytic and Stoichiometric Reagent in Modern Organic and Organometallic Transformations

The reactivity of the central silicon atom and its substituents in the tris(silyl)silane family allows them to participate directly in chemical reactions, either stoichiometrically or catalytically. While most research has focused on the tris(trimethylsilyl)silane (B43935) (TTMSS) analogue, the principles are applicable to the triethylsilyl derivative. nih.gov

Tris(trimethylsilyl)silane is well-established as a non-toxic substitute for organotin reagents like tributyltin hydride in radical-mediated reactions. organic-chemistry.orgorgsyn.org The Si-H bond in the corresponding hydride, tris(triethylsilyl)silane (B1513444), is weakened by the adjacent silyl groups, allowing it to act as a hydrogen atom donor to propagate radical chain reactions. organic-chemistry.orgnih.gov These reactions include the reduction of alkyl halides, deoxygenation of alcohols (via thiocarbonyl derivatives), and hydrosilylation of alkenes and alkynes. nih.govresearchgate.net The use of this compound allows for the in situ generation of the active hydride or other functionalized derivatives.

Furthermore, the bulky silyl group has been shown to influence stereoselectivity. In reactions such as the Mukaiyama aldol (B89426) reaction, the presence of a tris(trimethylsilyl)silyl group can lead to high diastereoselectivity. tcichemicals.com It is plausible that the even larger tris(triethylsilyl)silyl group could offer enhanced or different selectivity in similar transformations. The compound can also be used as a precursor to other reactive species, such as silyl radicals generated photochemically, which can participate in a wide array of coupling and functionalization reactions. organic-chemistry.org

Facilitation of Radical Coupling Reactions for Carbon-Carbon Bond Formation

A primary application of this compound is as a precursor to the tris(triethylsilyl)silyl radical, ((C₂H₅)₃Si)₃Si•. This silicon-centered radical is an effective mediator in the formation of carbon-carbon bonds. The generation of this radical from this compound is typically initiated using radical initiators like azobisisobutyronitrile (AIBN) or through photolysis. The resulting silyl radical can abstract a halogen atom from an organic halide, producing a carbon-centered radical that can then undergo coupling reactions.

This method has proven valuable for the reductive coupling of various alkyl and aryl halides. For instance, the reaction of two molecules of an alkyl bromide in the presence of this compound and a radical initiator can lead to the formation of a new C-C bond, resulting in a dimerized alkane. This is particularly advantageous for creating sterically congested carbon-carbon bonds that are difficult to synthesize using more traditional approaches.

Table 1: Illustrative Radical Coupling Reactions Mediated by this compound

| Reactant | Product |

|---|---|

| 1-Bromoadamantane | Biadamantane |

| tert-Butyl bromide | 2,2,3,3-Tetramethylbutane |

Note: The efficiency of these reactions can be influenced by specific reaction conditions.

Participation in Hydrosilylation and Related Addition Reactions

Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a cornerstone of organosilicon chemistry. nih.gov While this compound itself is not a direct catalyst for hydrosilylation, it serves as a precursor to catalytically relevant species. The related compound, tris(triethylsilyl)silane ((C₂H₅)₃Si)₃SiH, is a key reagent in radical-mediated hydrosilylation, and this compound can be converted to this hydride.

The significant steric bulk of the tris(triethylsilyl)silyl group plays a crucial role in directing the regioselectivity of the addition to unsymmetrical alkenes and alkynes, often leading to the anti-Markovnikov product. This controlled addition is highly valuable in the synthesis of complex organic molecules.

Application in Cross-Coupling Methodologies

This compound is also employed to introduce the bulky and electron-donating tris(triethylsilyl)silyl moiety into organic molecules through cross-coupling reactions. This is often achieved by reacting it with organometallic reagents such as organolithium or Grignard reagents, which displace the chloride to form a new carbon-silicon bond.

The resulting silylated organic compounds can then be used as substrates in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. gelest.comgelest.com The presence of the large silyl group can influence the electronic and steric properties of the molecule, thereby impacting the efficiency and outcome of subsequent transformations.

Table 2: Representative Cross-Coupling Reactions with Tris(triethylsilyl)silyl Derivatives

| Coupling Type | Silylated Substrate | Coupling Partner |

|---|---|---|

| Suzuki | Aryl-B(OH)₂ | Aryl-Halide |

| Stille | Aryl-Sn(Alkyl)₃ | Aryl-Halide |

Contributions to Surface Modification and Nanomaterial Functionalization

The reactive silicon-chlorine bond in this compound makes it a valuable tool for modifying the surfaces of materials rich in hydroxyl (-OH) groups, such as silica (B1680970), glass, and various metal oxides. thenanoholdings.com The reaction leads to the formation of a stable silicon-oxygen bond, effectively grafting the bulky tris(triethylsilyl)silyl groups onto the surface.

This surface functionalization can significantly alter the material's properties. For example, it can transform a hydrophilic surface into a hydrophobic one, a useful feature for creating self-cleaning surfaces or for modifying the stationary phase in chromatography.

In the field of nanotechnology, this compound can be used to passivate the surface of nanomaterials like quantum dots and nanoparticles. This surface treatment can enhance the stability of the nanomaterials, prevent their aggregation, and improve their dispersion in nonpolar solvents by creating a protective, sterically hindered layer.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Tris(triethylsilyl)silyl radical |

| Azobisisobutyronitrile |

| 1-Bromoadamantane |

| Biadamantane |

| tert-Butyl bromide |

| 2,2,3,3-Tetramethylbutane |

| Iodobenzene |

| Biphenyl |

| Tris(triethylsilyl)silane |

| Organolithium reagents |

Spectroscopic Characterization and Structural Elucidation of Chlorotris Triethylsilyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of chlorotris(triethylsilyl)silane, providing unparalleled information about the connectivity and electronic environment of the silicon, carbon, and hydrogen atoms within the molecule.

Advanced Silicon-29 NMR Studies for Probing Electronic Environments

Silicon-29 (²⁹Si) NMR spectroscopy is particularly powerful for characterizing polysilanes. The chemical shift of a silicon nucleus is highly sensitive to its local electronic environment, including the nature of its substituents and its position within the molecular framework.

In this compound, two distinct silicon environments are present: the central silicon atom, which is bonded to three other silicon atoms and a chlorine atom (a quaternary silicon), and the three equivalent silicon atoms of the triethylsilyl groups, each bonded to the central silicon and three ethyl groups.

The silicon atoms of the triethylsilyl groups are expected to resonate at a chemical shift typical for tetraalkylsilanes, generally in the range of +5 to +15 ppm relative to tetramethylsilane (TMS). The specific shift will be influenced by the electron-withdrawing effect of the central [SiCl(SiEt₃)₂] moiety.

Table 1: Predicted ²⁹Si NMR Chemical Shifts for this compound

| Silicon Atom | Predicted Chemical Shift (ppm vs. TMS) | Rationale |

| Central Si | Downfield of TMS | Bonded to three Si atoms and one electronegative Cl atom. |

| Si of Et₃Si groups | +5 to +15 | Typical range for tetraalkylsilanes, influenced by the electronegativity of the central silicon group. |

Comprehensive Proton and Carbon-13 NMR Analysis of Triethylsilyl Ligands

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the structure of the triethylsilyl ligands and ensuring their integrity within the molecule.

In the ¹H NMR spectrum, the ethyl groups are expected to exhibit a characteristic A₃X₂ spin system, resulting in a triplet for the methyl protons (–CH₃) and a quartet for the methylene protons (–CH₂–). Due to the free rotation around the Si-C and C-C bonds, all three triethylsilyl groups are chemically equivalent, leading to a single set of triplet and quartet signals. The chemical shifts are anticipated to be in the typical range for tetraalkylsilanes, with the methylene protons appearing slightly downfield from the methyl protons due to their proximity to the silicon atom.

Table 2: Expected ¹H and ¹³C NMR Data for the Triethylsilyl Groups in this compound

| Nucleus | Group | Expected Chemical Shift (ppm vs. TMS) | Expected Multiplicity |

| ¹H | –CH₂– | ~ 0.5 - 1.0 | Quartet |

| ¹H | –CH₃ | ~ 0.9 - 1.2 | Triplet |

| ¹³C | –CH₂– | ~ 7 - 10 | Singlet |

| ¹³C | –CH₃ | ~ 7 - 8 | Singlet |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound. The key vibrational modes of interest are the Si-Cl stretch and the various vibrations associated with the triethylsilyl groups.

The Si-Cl stretching vibration is a particularly diagnostic feature. In chlorosilanes, this mode typically appears in the region of 450-600 cm⁻¹. For chlorotris(trimethylsilyl)silane (B1587828), a related compound, the Si-Cl stretch has been observed in this range. Given the similarity in structure, a strong absorption band in this region is expected in the FTIR and Raman spectra of this compound.

The triethylsilyl groups will give rise to a series of characteristic vibrational bands. These include C-H stretching vibrations in the 2850-2970 cm⁻¹ region, CH₂ and CH₃ deformation modes around 1460 cm⁻¹ and 1375 cm⁻¹, respectively, and Si-C stretching vibrations, which are typically found in the 600-800 cm⁻¹ range. The skeletal Si-Si stretching vibrations are expected to be weak in the infrared spectrum but may be more prominent in the Raman spectrum.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| C-H stretch | 2850 - 2970 | FTIR, Raman |

| CH₂/CH₃ deformation | 1375 - 1460 | FTIR, Raman |

| Si-C stretch | 600 - 800 | FTIR, Raman |

| Si-Cl stretch | 450 - 600 | FTIR, Raman |

| Si-Si stretch | Weak in IR, stronger in Raman | Raman |

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Upon electron ionization, the molecular ion peak ([M]⁺) for this compound would be expected at m/z corresponding to its molecular weight. However, due to the lability of the Si-Si and Si-Cl bonds, the molecular ion may be of low abundance.

The fragmentation of silyl (B83357) compounds is well-documented and typically involves the loss of alkyl radicals and other neutral fragments. For this compound, key fragmentation pathways are expected to include:

Loss of an ethyl radical (–C₂H₅): This would lead to a significant fragment ion at [M - 29]⁺.

Loss of a chlorine atom (–Cl): This would result in a fragment at [M - 35]⁺.

Cleavage of a Si-Si bond: This could lead to the formation of the triethylsilyl cation, [Si(C₂H₅)₃]⁺, at m/z 115, which is often a prominent peak in the mass spectra of triethylsilyl compounds.

Rearrangement reactions: Silyl groups are known to undergo rearrangements, which can lead to complex fragmentation patterns.

The analysis of the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would further confirm the presence of chlorine in the fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 408/410 | [M]⁺ (Molecular ion) |

| 379/381 | [M - C₂H₅]⁺ |

| 373 | [M - Cl]⁺ |

| 115 | [Si(C₂H₅)₃]⁺ |

X-ray Crystallography for Precise Solid-State Structural Determination

The crystal structure of chlorotris(trimethylsilyl)silane reveals a central silicon atom tetrahedrally coordinated to three other silicon atoms and a chlorine atom. The Si-Si bond lengths and Si-Si-Si bond angles are consistent with those observed in other polysilanes. The Si-Cl bond length is also within the expected range for chlorosilanes.

Table 5: Expected Structural Parameters for this compound based on Analogy with Chlorotris(trimethylsilyl)silane

| Parameter | Expected Value |

| Geometry around central Si | Tetrahedral |

| Si-Si bond length | ~ 2.35 Å |

| Si-Cl bond length | ~ 2.05 Å |

| Si-Si-Si bond angle | ~ 109.5° |

| Si-Si-Cl bond angle | ~ 109.5° |

Application of Advanced Spectroscopic Techniques for Mechanistic Insights into Reactions

The spectroscopic techniques discussed above are not only crucial for static structural characterization but are also invaluable for probing the mechanisms of reactions involving this compound. NMR spectroscopy, in particular, is a powerful tool for in-situ monitoring of reactions.

For instance, in reactions where the Si-Cl bond is cleaved, such as in nucleophilic substitution reactions, the disappearance of the starting material's ²⁹Si NMR signal and the appearance of new signals corresponding to the product can be monitored over time to determine reaction kinetics. Similarly, changes in the ¹H and ¹³C NMR spectra of the triethylsilyl groups can provide evidence for their involvement or non-involvement in a reaction.

Vibrational spectroscopy can also be employed to follow reaction progress. The disappearance of the Si-Cl stretching band in the FTIR or Raman spectrum can be used to monitor the consumption of the starting material.

By combining these in-situ spectroscopic methods, a detailed picture of the reaction pathway, including the identification of transient intermediates, can often be constructed. This allows for a deeper understanding of the reactivity of this compound and aids in the optimization of synthetic procedures.

Theoretical and Computational Investigations of Chlorotris Triethylsilyl Silane

Quantum Chemical Calculations for Electronic Structure, Bonding, and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding characteristics, and inherent stability of molecules like chlorotris(triethylsilyl)silane. These calculations provide insights into the fundamental properties of the molecule at the atomic level.

For the analogous compound, chlorotris(trimethylsilyl)silane (B1587828), DFT calculations would typically be used to optimize the molecular geometry, predicting key structural parameters. While specific data for the triethyl- derivative is not present in the searched literature, the principles of such an analysis would be the same. The central silicon atom is expected to adopt a tetrahedral geometry, slightly distorted due to the steric bulk and electronic influence of the three triethylsilyl groups and the chlorine atom.

The Si-Si bonds are a key feature of this molecule's electronic structure. In related silyl (B83357) systems, the Si-Si bond is recognized as being highly polarizable and can be sensitive to both nucleophilic and electrophilic attack. researchgate.net The electron-donating nature of the ethyl groups would likely enhance the electron density on the peripheral silicon atoms, which in turn influences the electronic character of the central silicon atom and the Si-Cl bond.

The stability of this compound can be assessed by calculating its total electronic energy and comparing it to potential decomposition products. For instance, the thermal stability of chlorotris(trimethylsilyl)silane has been noted, with decomposition only beginning at high temperatures. researchgate.net Similar high thermal stability would be anticipated for the triethylsilyl derivative, a consequence of the strong silicon-silicon and silicon-carbon bonds.

Table 1: Representative Calculated Molecular Properties for Analogous Silyl Compounds

| Property | Chlorotris(trimethylsilyl)silane (Calculated/Reference) | Notes on this compound |

| Molecular Weight | 283.11 g/mol rsc.org | Higher due to ethyl groups |

| Si-Cl Bond Length | Sensitive to level of theory and solvent effects in calculations rsc.org | Expected to be slightly longer due to increased steric hindrance |

| Si-Si Bond Length | - | Expected to be elongated due to steric repulsion between triethylsilyl groups |

| 29Si NMR Shift (Central Si) | Varies with substituents, but generally in a specific range for Tsi-groups umich.edu | Predicted to be influenced by the electronic and steric effects of the ethyl groups |

This table is illustrative and based on data for analogous compounds. Specific computational data for this compound was not found in the search results.

Molecular Dynamics Simulations to Explore Conformational Space and Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for exploring the vast conformational space of flexible molecules like this compound. The ethyl chains of the triethylsilyl groups are not static but can rotate around the Si-C and C-C bonds, leading to a multitude of possible three-dimensional arrangements (conformers).

In studies of related bulky silyl compounds, such as oligosilanylated silocanes, computational methods have been used to demonstrate how steric factors and through-space interactions dictate the molecule's preferred conformation and the accessibility of reactive centers. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides methods to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

For 29Si NMR, theoretical calculations have become increasingly accurate. rsc.orgillinois.edu The chemical shift of the central silicon atom in this compound would be particularly sensitive to its electronic environment, which is modulated by the three attached triethylsilyl groups and the chlorine atom. Calculations for a range of chlorosilanes have shown that the 29Si chemical shifts are influenced by factors such as the Si-Cl bond length and the presence of a solvent. rsc.org A computational study of this compound would involve optimizing its structure and then using a method like Gauge-Including Atomic Orbitals (GIAO) to calculate the magnetic shielding tensors, which are then converted to chemical shifts.

Similarly, the IR spectrum can be predicted by calculating the vibrational frequencies and their intensities. These calculated frequencies correspond to the stretching and bending modes of the various bonds in the molecule, such as the Si-Cl stretch, Si-Si stretches, and the various modes of the ethyl groups. Comparing the predicted spectrum to an experimental one would help to confirm the molecule's identity and structural integrity.

Elucidation of Reaction Pathways, Transition States, and Energetic Profiles through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing for the detailed investigation of reaction pathways. For this compound, this could involve modeling its reaction with a nucleophile, for example.

The process would involve:

Identifying Reactants and Products: Defining the starting materials (e.g., this compound and a nucleophile) and the final products.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to find this unstable structure. The properties of the TS provide crucial information about the reaction mechanism.

Calculating the Energetic Profile: By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed. The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

Studies on the reaction mechanisms of other organosilicon compounds, such as the reaction of tris(trimethylsilyl)silane (B43935) with ozone or the dechlorination of chloroalkanes by metal complexes, have heavily relied on DFT calculations to map out potential energy surfaces and adjudicate between different possible mechanisms. researchgate.netrsc.orgresearchgate.net For this compound, a key question to be addressed by such modeling would be whether its reactions at the central silicon atom proceed via an associative or dissociative mechanism, and how the bulky triethylsilyl groups influence the accessibility of the reaction center.

Analysis of Steric and Electronic Effects on Reactivity Using Computational Methods

The reactivity of this compound is governed by a combination of steric and electronic effects, which can be disentangled using computational methods. The three triethylsilyl groups are exceptionally bulky, creating significant steric hindrance around the central silicon atom. This steric shield can physically block the approach of reactants, thereby slowing down or preventing reactions that would otherwise be facile.

Computational techniques can quantify this steric bulk. For instance, one could calculate the "percent buried volume," a descriptor that indicates how much of the space around the central silicon atom is occupied by the triethylsilyl groups. This provides a quantitative measure of steric hindrance.

The electronic effects arise from the inductive and potential hyperconjugative properties of the triethylsilyl groups. The Si-C bond is polarized towards carbon, and alkyl groups are generally electron-donating. This electronic effect can influence the electrophilicity of the central silicon atom and the polarity of the Si-Cl bond. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can be used to calculate the partial atomic charges on each atom, providing a clear picture of the electron distribution within the molecule. Studies on other systems have shown that substituting carbon for silicon in side chains can significantly alter the electronic properties, with silyl groups often acting as electron-withdrawing through hyperconjugation, contrary to simple electronegativity arguments. rsc.org A detailed computational analysis of this compound would clarify the balance of these effects and how they dictate its reactivity towards different classes of reagents.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Chemistry Approaches for Synthesis and Application

A significant thrust in modern chemistry is the development of environmentally benign synthetic methods. For organosilicon compounds, this involves moving away from harsh reagents and reaction conditions.

Current Approaches and Future Goals:

Traditional synthesis of carbon-silicon bonds often relies on organolithium compounds and halosilanes, which can be limited by low stability and the need for cryogenic conditions. sci-hub.se

Future research is focused on developing atom-economical flow processes. sci-hub.se For instance, the use of catalytic amounts of potassium tert-butoxide has been shown to facilitate the rapid reaction of organolithiums with hydrosilanes at ambient temperatures, representing a greener synthetic route. sci-hub.se

The goal is to extend these principles to the synthesis and application of chlorotris(triethylsilyl)silane, reducing waste and energy consumption. This includes exploring one-flow systems for sequential functionalization of silanes. sci-hub.se

Exploration of Novel Catalytic Systems and Reagents for Enhanced Reactivity and Selectivity

The development of new catalysts is crucial for controlling the reactivity and selectivity of reactions involving this compound.

Key Areas of Catalytic Research:

Hydrosilylation: This is a fundamental reaction in silicon chemistry. nih.gov While platinum catalysts are common, there is a push to develop more efficient and selective catalysts, such as those based on rhodium, for reactions like the hydrosilylation of allyl chloride with trichlorosilane. nih.govnih.gov Such advancements can lead to higher yields and reduced byproducts in industrial processes. nih.govnih.gov

Radical Reactions: Tris(triethylsilyl)silane (B1513444), a derivative of the title compound, is a known hydrogen atom donor that forms a stable silyl (B83357) radical. scientificlabs.com This reactivity is harnessed in radical coupling reactions to form C-C bonds. scientificlabs.com Future work will likely involve designing new iridium and nickel catalysts to further control these radical processes. scientificlabs.com

Cross-Coupling Reactions: The use of tris(triethylsilyl)silane in cross-electrophile coupling reactions, for example between α-chloro carbonyls and aryl bromides, highlights the potential for creating complex organic molecules. scientificlabs.com Research in this area will focus on expanding the scope of these reactions and improving their efficiency with novel catalytic systems.

Rational Design of Next-Generation Silicon-Based Materials with Tailored Optoelectronic and Mechanical Properties

This compound serves as a precursor for advanced silicon-based materials with customized properties for various applications.

Optoelectronic Properties:

The synthesis of new forms of silicon is a key area of research for developing next-generation solar energy technologies. researchgate.net High-pressure, high-temperature treatments are being explored to create exotic silicon phases with enhanced optoelectronic properties. researchgate.net

The ability to create direct band gap silicon crystals would be a significant breakthrough for optoelectronics. researchgate.net Research is ongoing to design and synthesize silicon-based materials with tailored band gaps for applications in light-emitting devices and more efficient solar cells. researchgate.net

Mechanical Properties:

In the realm of polymer composites, silane (B1218182) coupling agents are essential for improving the mechanical properties of materials like rubber. utwente.nl

Research is being conducted on using novel cross-linking agents, such as triethoxy(2-(4-methylcyclohex-3-en-1-yl)propyl)silane, to enhance the tensile strength and heat resistance of silicone rubbers. researchgate.net

The dual-silane premodification of silica (B1680970) nanoparticles is another approach being investigated to optimize the chemical and mechanical properties of silica-rubber nanocomposites for applications like tire treads. nih.gov

Below is a table summarizing the impact of different silane treatments on the mechanical properties of rubber composites.

| Silane Treatment | Tensile Strength | Elongation at Break | Heat Resistance |

| Standard | Standard | Standard | Standard |

| Triethoxy(2-(4-methylcyclohex-3-en-1-yl)propyl)silane | Significantly Higher | Significantly Higher | Significantly Higher |

| Dual-Silane Premodified Silica | Optimized | Optimized | Optimized |

Investigation of Integration into Self-Assembling and Supramolecular Systems

The bulky nature of the tris(triethylsilyl)silyl group makes it an interesting component for designing self-assembling and supramolecular structures.

Potential Applications:

The controlled arrangement of molecules into larger, ordered structures is a cornerstone of nanotechnology. The steric hindrance and specific interactions of the tris(triethylsilyl)silyl group can be exploited to direct the formation of well-defined supramolecular assemblies.

These systems could find applications in areas such as molecular recognition, sensing, and the fabrication of nanoscale devices. Future research will likely focus on synthesizing functionalized this compound derivatives that can participate in specific non-covalent interactions to drive self-assembly.

Advanced Mechanistic Studies Employing Ultrafast Spectroscopy and In Situ Techniques

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its use and discovering new applications.

Investigative Techniques:

Ultrafast Spectroscopy: Techniques like laser flash photolysis are already used to study the reactivity of silyl radicals in solution. researchgate.net These methods provide insights into the kinetics of radical reactions on very short timescales.

In Situ Monitoring: The ability to monitor reactions as they occur is crucial for understanding complex reaction networks. nih.gov Techniques like in situ X-ray diffraction at high-pressure and high-temperature conditions are used to characterize phase transitions in silicon, providing valuable data for the synthesis of new materials. researchgate.net

Future mechanistic studies will likely involve a combination of advanced spectroscopic techniques and computational modeling to provide a comprehensive picture of the reaction pathways of this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for Chlorotris(triethylsilyl)silane, and how can researchers optimize reaction yields?

this compound is typically synthesized via silylation reactions using triethylsilane and chlorinating agents. A common method involves reacting triethylsilane with silicon tetrachloride under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (50–80°C). Optimization strategies include:

- Catalyst screening : Testing Lewis acids (e.g., AlCl₃) to enhance reaction efficiency.

- Stoichiometric adjustments : Balancing molar ratios to minimize byproducts like hexaethyldisiloxane.

- Purification protocols : Using fractional distillation under reduced pressure to isolate the product .

| Synthetic Method | Yield (%) | Key Variables |

|---|---|---|

| Direct chlorination | 65–75 | Temperature, catalyst |

| Grignard coupling | 50–60 | Solvent polarity |

Q. How should researchers safely handle this compound in laboratory settings?

This compound is moisture-sensitive and releases HCl upon hydrolysis. Key safety measures include:

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ²⁹Si NMR to confirm silyl group connectivity (e.g., δ ~0.5 ppm for Si–CH₂– groups in ¹H NMR) .

- FT-IR : Peaks at 600–700 cm⁻¹ (Si–Cl stretch) and 1250 cm⁻¹ (Si–C deformation) .

- Mass spectrometry : High-resolution MS to verify molecular ion clusters (e.g., [M-Cl]⁺ fragments) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported thermodynamic stability data for this compound?

Discrepancies in stability data (e.g., ΔG of formation) often arise from solvent effects or incomplete basis sets in calculations. Researchers should:

- Use hybrid DFT methods : B3LYP/6-311+G(d,p) for accurate Si–Cl bond energy predictions .

- Include solvation models : PCM or SMD to account for solvent interactions in stability studies .

- Cross-validate with experimental DSC : Compare computed enthalpies with differential scanning calorimetry results .

Q. What experimental designs are recommended to probe the reactivity of this compound in non-classical silylation reactions?

To explore novel applications (e.g., C–H functionalization):

- Substrate scope screening : Test aryl/alkyl halides under varying conditions (temperature, solvent polarity).

- Mechanistic probes : Use isotopic labeling (²⁹Si) or kinetic isotope effects (KIE) to identify rate-determining steps .

- In situ monitoring : Employ Raman spectroscopy to track intermediate silylium ions .

| Reaction Type | Key Challenge | Proposed Solution |

|---|---|---|

| Cross-coupling | Low selectivity | Ligand screening |

| Photoredox activation | Side reactions | Light intensity modulation |

Q. How can researchers address discrepancies in literature data on the hydrolytic stability of this compound?

Conflicting hydrolysis rates may stem from trace moisture levels or pH variations. Methodological approaches include:

Q. What strategies enable the use of this compound in air-sensitive catalytic cycles?

Q. How can advanced spectroscopic techniques elucidate the electronic structure of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.